

Physicochemical Properties of 5-Iodo-6-methylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-6-methylpyrimidin-4-ol**

Cat. No.: **B189614**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound **5-Iodo-6-methylpyrimidin-4-ol**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and chemical biology by consolidating essential data, outlining detailed experimental protocols for property determination, and contextualizing the compound's potential biological relevance based on its structural class.

Core Physicochemical Data

5-Iodo-6-methylpyrimidin-4-ol, identified by the CAS Number 7752-74-1, is a substituted pyrimidine derivative.^[1] The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of an iodine atom and a methyl group to the pyrimidin-4-ol core significantly influences its electronic and steric properties, which in turn dictate its physical, chemical, and biological characteristics.

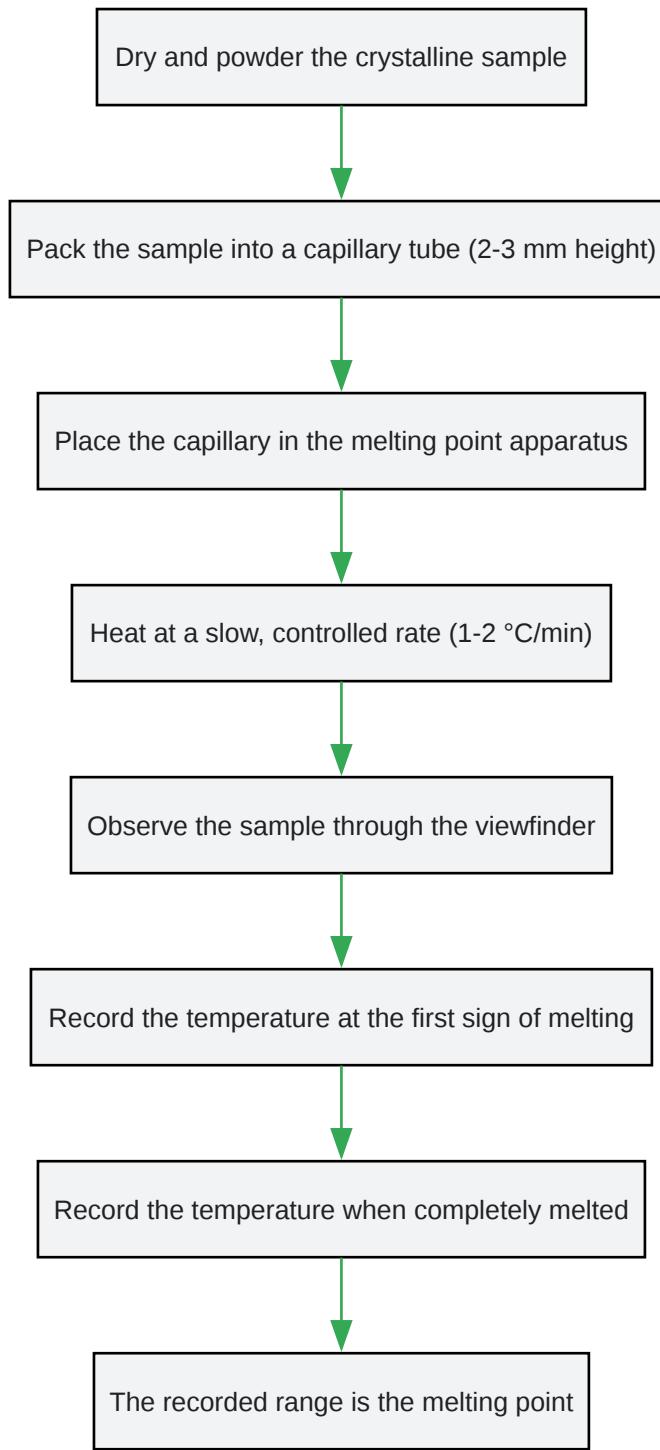
A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data, such as the melting point, are experimentally determined, other values, including the boiling point, density, and pKa, are currently based on computational predictions.
^[2]

Property	Value	Source
Molecular Formula	C5H5IN2O	[1]
Molecular Weight	236.01 g/mol	[1]
CAS Number	7752-74-1	[1]
Melting Point	238-239 °C	[2]
Boiling Point (Predicted)	245.5 ± 43.0 °C	[2]
Density (Predicted)	2.19 ± 0.1 g/cm³	[2]
pKa (Predicted)	7.92 ± 0.50	[2]
Storage Conditions	Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon).	[2]

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies that can be employed to validate the predicted properties of **5-Iodo-6-methylpyrimidin-4-ol**.

Melting Point Determination


The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sample Preparation: The crystalline **5-Iodo-6-methylpyrimidin-4-ol** sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[\[3\]](#)
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[4\]](#)

- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
- Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The recorded range constitutes the melting point of the substance.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Aqueous Solubility Determination

Solubility in aqueous media is a fundamental property that affects a drug's absorption and distribution.

Methodology: Shake-Flask Method[6][7][8]

- Preparation of Saturated Solution: An excess amount of **5-Iodo-6-methylpyrimidin-4-ol** is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Sample Analysis: A precisely measured aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which influences its solubility, permeability, and target binding.

Methodology: Potentiometric Titration[9][10][11][12][13]

- Sample Preparation: A precise amount of **5-Iodo-6-methylpyrimidin-4-ol** is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas (e.g., nitrogen) to exclude atmospheric carbon dioxide.

- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using a burette.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized. This can be accurately calculated from the first or second derivative of the titration curve.

LogP Determination

The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.
- Partitioning: A known amount of **5-Iodo-6-methylpyrimidin-4-ol** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate completely.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **5-Iodo-6-methylpyrimidin-4-ol** in the public domain, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of many kinase inhibitors.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) In particular, substituted pyrimidines have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Dihydrofolate Reductase (DHFR).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the transition from the G1 to the S phase of the cell cycle and S-phase progression.[\[29\]](#)[\[30\]](#) Aberrant CDK2 activity is implicated in the uncontrolled proliferation of cancer cells, making it an attractive target for anticancer drug development.[\[23\]](#)[\[31\]](#) Given that numerous pyrimidine derivatives have been developed as CDK inhibitors, it is plausible that **5-Iodo-6-methylpyrimidin-4-ol** could exhibit inhibitory activity against CDK2.

The binding of a small molecule inhibitor to the ATP-binding pocket of CDK2 would prevent the phosphorylation of its key substrates, such as the Retinoblastoma protein (Rb). This inhibition would lead to cell cycle arrest at the G1/S checkpoint, thereby halting cell proliferation.

Caption: A diagram illustrating the role of CDK2 in the G1/S cell cycle transition and the hypothetical inhibitory action of **5-Iodo-6-methylpyrimidin-4-ol**.

Conclusion

5-Iodo-6-methylpyrimidin-4-ol is a compound with defined structural features and physicochemical properties that suggest its potential for further investigation in drug discovery. This guide has provided a consolidated source of its known and predicted properties, along with standardized experimental protocols for their validation. While its biological activity remains to be experimentally determined, its structural similarity to known kinase inhibitors, particularly those targeting CDKs, suggests a promising avenue for future research into its antiproliferative effects. The methodologies and conceptual framework presented herein are intended to facilitate and guide such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 5-IODO-6-METHYLPYRIMIDIN-4-OL CAS#: 7752-74-1 [amp.chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. store.astm.org [store.astm.org]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 24. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 27. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 28. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 29. incyclixbio.com [incyclixbio.com]
- 30. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 5-Iodo-6-methylpyrimidin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189614#what-are-the-physicochemical-properties-of-5-iodo-6-methylpyrimidin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com